molecular formula C13H13N5OS B12267926 2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B12267926
M. Wt: 287.34 g/mol
InChI Key: SUSDOUVRHXDMAQ-UHFFFAOYSA-N
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Description

2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that combines the structural features of thiadiazole, piperazine, and benzoxazole. These structural motifs are known for their significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole typically involves a multi-step process:

    Formation of Thiadiazole Moiety: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate reagents.

    Formation of Piperazine Moiety: Piperazine derivatives are often synthesized by the reaction of ethylenediamine with dihaloalkanes.

    Formation of Benzoxazole Moiety: Benzoxazole can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiadiazole and piperazine moieties with the benzoxazole ring under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of secondary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction of the piperazine ring can yield secondary amines.

Scientific Research Applications

2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including antipsychotic and antidepressant activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine and benzothiazole moieties but lacks the thiadiazole ring.

    2-(1,3-Benzoxazol-2-yl)piperazine: Contains the benzoxazole and piperazine moieties but lacks the thiadiazole ring.

    1,2,5-Thiadiazole Derivatives: Compounds containing the thiadiazole ring but different substituents.

Uniqueness

2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to the combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C13H13N5OS/c1-2-4-11-10(3-1)15-13(19-11)18-7-5-17(6-8-18)12-9-14-20-16-12/h1-4,9H,5-8H2

InChI Key

SUSDOUVRHXDMAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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